4-methyl-2-oxo-2H-chromen-7-yl sulfamate

Catalog No.
S633539
CAS No.
136167-05-0
M.F
C10H9NO5S
M. Wt
255.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-methyl-2-oxo-2H-chromen-7-yl sulfamate

CAS Number

136167-05-0

Product Name

4-methyl-2-oxo-2H-chromen-7-yl sulfamate

IUPAC Name

(4-methyl-2-oxochromen-7-yl) sulfamate

Molecular Formula

C10H9NO5S

Molecular Weight

255.25 g/mol

InChI

InChI=1S/C10H9NO5S/c1-6-4-10(12)15-9-5-7(2-3-8(6)9)16-17(11,13)14/h2-5H,1H3,(H2,11,13,14)

InChI Key

UFGBGFMPBMEVMI-UHFFFAOYSA-N

SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OS(=O)(=O)N

Synonyms

4-methylcoumarin 7-O-sulfamate, COUMATE

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OS(=O)(=O)N

4-Methyl-2-oxo-2H-chromen-7-yl sulfamate is a synthetic compound belonging to the class of coumarin derivatives. This compound is characterized by a coumarin backbone, which features a methyl group at the 4-position and a sulfamate functional group at the 7-position. The sulfamate group enhances the compound's solubility and biological activity. Coumarins are known for their diverse pharmacological properties, including anti-inflammatory, anticoagulant, and antimicrobial activities, making 4-methyl-2-oxo-2H-chromen-7-yl sulfamate an interesting subject for research in medicinal chemistry.

  • Oxidation: The compound can be oxidized to form different oxidized derivatives, potentially altering its biological activity.
  • Reduction: Reduction reactions can convert the sulfamate into its corresponding amine or other reduced forms.
  • Substitution: The sulfamate group allows for substitution reactions where it can be replaced with other functional groups, facilitating the synthesis of new derivatives.

These reactions are essential for exploring the compound's chemical versatility and potential applications in drug development.

The biological activity of 4-methyl-2-oxo-2H-chromen-7-yl sulfamate has been investigated in various studies. Coumarin derivatives are generally recognized for their ability to inhibit enzymes such as cyclooxygenase and lipoxygenase, contributing to their anti-inflammatory properties. Additionally, some studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines, indicating potential as an anticancer agent . The presence of the sulfamate group may enhance these activities by improving solubility and bioavailability.

The synthesis of 4-methyl-2-oxo-2H-chromen-7-yl sulfamate typically involves several steps:

  • Preparation of 4-Methylcoumarin: This is often synthesized by cyclization reactions involving resorcinol and ethyl acetoacetate in the presence of concentrated sulfuric acid.
  • Formation of Sulfamate: The sulfamate group can be introduced by reacting 4-methylcoumarin with sulfamoyl chloride in the presence of a base such as triethylamine or pyridine. This reaction usually occurs in an organic solvent like dichloromethane .
  • Purification: The resulting product is purified through methods such as recrystallization or chromatography to obtain pure 4-methyl-2-oxo-2H-chromen-7-yl sulfamate.

The applications of 4-methyl-2-oxo-2H-chromen-7-yl sulfamate are diverse:

  • Pharmaceutical Development: Its potential as an anti-inflammatory and anticancer agent makes it a candidate for drug development.
  • Biochemical Research: The compound can be used in studies investigating enzyme inhibition and other biochemical pathways.
  • Agricultural Chemistry: Due to its biological activity, it may have applications in developing agrochemicals targeting pests or diseases.

Interaction studies involving 4-methyl-2-oxo-2H-chromen-7-yl sulfamate focus on its binding affinity with various biological targets:

  • Enzyme Inhibition: Research has shown that coumarin derivatives can inhibit enzymes involved in inflammatory pathways, suggesting that this compound may similarly affect cyclooxygenase or lipoxygenase activities .
  • Cell Line Studies: Investigations into its effects on cancer cell lines reveal potential cytotoxicity, indicating that it may interfere with cellular proliferation or induce apoptosis .

These studies are crucial for understanding the mechanism of action and therapeutic potential of this compound.

Several compounds share structural similarities with 4-methyl-2-oxo-2H-chromen-7-yl sulfamate, each exhibiting unique properties:

Compound NameStructure FeaturesBiological Activity
4-MethylcoumarinBasic coumarin structureAntioxidant, antimicrobial
7-HydroxycoumarinHydroxyl group at position 7Anticoagulant, anti-inflammatory
6-MethylcoumarinMethyl group at position 6Antimicrobial
CoumarinParent structure without substituentsAnticoagulant

Uniqueness of 4-Methyl-2-Oxo-2H-Chromen-7-Yl Sulfamate

What distinguishes 4-methyl-2-oxo-2H-chromen-7-ylsulfamate from its analogs is the presence of the sulfamate group at the 7-position, which not only enhances solubility but may also improve its interaction with biological targets compared to other coumarins lacking this modification. This modification could lead to improved pharmacokinetic properties and broader therapeutic applications.

XLogP3

1.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

255.02014356 g/mol

Monoisotopic Mass

255.02014356 g/mol

Heavy Atom Count

17

UNII

BY0SSJ2SU0

Wikipedia

CHEMBL11185

Dates

Modify: 2023-07-20

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